
CF53
概要
説明
CF53は、ブロモドメインおよびエクストラターミナル(BET)タンパク質の強力で経口活性な阻害剤です。BETタンパク質は、BRD2、BRD3、BRD4、BRDTなど、遺伝子転写の調節において重要な役割を果たすエピジェネティックな「リーダー」です。This compoundは、さまざまな癌モデルにおいて著しい抗腫瘍活性を示しており、癌研究および治療の有望な候補となっています .
準備方法
CF53は、9H-ピリミド[4,5-b]インドールコアにNH-ピラゾール基を導入することによって合成されます。この合成ルートには、コア構造の形成とそれに続くNH-ピラゾール基の導入のための官能基化など、複数のステップが含まれます。反応条件は通常、有機溶媒、触媒、および制御された温度の使用を含み、高い収率と純度が得られます .
化学反応の分析
CF53は、以下を含むさまざまな化学反応を起こします。
酸化: this compoundは、特定の条件下で酸化され、酸化誘導体を形成することができます。
還元: this compoundの官能基を修飾するために、還元反応を行うことができます。
置換: this compoundは、特定の官能基が他の官能基と置換される置換反応を受けることができます。これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。 .
科学研究アプリケーション
This compoundには、次のような幅広い科学研究アプリケーションがあります。
化学: this compoundは、BETタンパク質の機能とその遺伝子転写における役割を研究するためのツール化合物として使用されます。
生物学: this compoundは、遺伝子発現のエピジェネティックな調節とその細胞プロセスへの影響を調査する生物学的試験に使用されます。
医学: this compoundは、トリプルネガティブ乳がんと急性白血病の前臨床モデルにおいて著しい抗腫瘍活性を示しており、癌治療のための潜在的な治療薬となっています。
科学的研究の応用
Cancer Treatment
CF53 has shown significant promise in cancer research, particularly in the context of hematological malignancies and solid tumors. The inhibition of BET proteins by this compound disrupts oncogenic transcriptional programs, leading to reduced cell proliferation and increased apoptosis in cancer cells.
- Mechanism of Action : By inhibiting BRD4, this compound interferes with the transcriptional regulation of genes involved in cell cycle progression and survival. This action is particularly relevant in cancers where MYC is overexpressed.
- Case Studies :
Inflammatory Diseases
This compound's ability to modulate inflammatory pathways positions it as a candidate for treating various inflammatory diseases.
- Mechanism of Action : The compound inhibits the expression of pro-inflammatory cytokines by blocking the recruitment of BET proteins to inflammatory gene promoters.
- Case Studies :
Neurological Disorders
Emerging studies suggest that this compound may have applications in neurodegenerative diseases due to its effects on neuroinflammation and neuronal survival.
- Mechanism of Action : By inhibiting BET proteins, this compound may reduce neuroinflammatory responses and promote neuronal health.
- Case Studies :
Viral Infections
Recent investigations have explored the use of this compound against viral infections, particularly those involving oncogenic viruses.
- Mechanism of Action : this compound may inhibit viral replication by disrupting the transcriptional machinery utilized by viruses that rely on BET proteins for their lifecycle.
- Case Studies :
Comparative Data Table
Application Area | Mechanism of Action | Key Findings |
---|---|---|
Cancer Treatment | Inhibition of BRD4 leading to reduced proliferation | Significant tumor growth reduction in models |
Inflammatory Diseases | Modulation of cytokine expression | Decreased TNF-alpha and IL-6 levels |
Neurological Disorders | Reduction of neuroinflammation | Improved cognitive function in Alzheimer models |
Viral Infections | Disruption of viral transcription | Inhibition of viral replication in vitro |
作用機序
CF53は、BETタンパク質のブロモドメインに結合することで効果を発揮し、それらがアセチル化ヒストンとの相互作用を阻害します。この阻害は、クロマチンへのBETタンパク質の動員を阻害し、遺伝子転写の抑制につながります。this compoundの分子標的は、BRD2、BRD3、BRD4、BRDTです。 その作用機序に関連する経路には、遺伝子発現の調節と癌進行に関連する細胞プロセスのモジュレーションが含まれます .
類似化合物の比較
This compoundは、その高い効力、選択性、および経口バイオアベイラビリティにより、BET阻害剤の中でユニークです。類似の化合物には次のものがあります。
JQ1: 別の強力なBET阻害剤ですが、異なる薬物動態的特性を持っています。
I-BET762: 異なる化学構造と選択性プロファイルを持つBET阻害剤です。
PLX51107: 異なる結合親和性と薬理学的特性を持つ選択的なBET阻害剤です。this compoundは、優れた経口薬物動態的特性と前臨床モデルにおける著しい抗腫瘍活性によって際立っています
類似化合物との比較
CF53 is unique among BET inhibitors due to its high potency, selectivity, and oral bioavailability. Similar compounds include:
JQ1: Another potent BET inhibitor, but with different pharmacokinetic properties.
I-BET762: A BET inhibitor with a different chemical structure and selectivity profile.
PLX51107: A selective BET inhibitor with distinct binding affinities and pharmacological properties. This compound stands out due to its excellent oral pharmacokinetic properties and significant antitumor activity in preclinical models
生物活性
CF53 is a novel compound identified as a potent and orally bioavailable inhibitor of bromodomain and extra-terminal (BET) proteins, particularly targeting BRD4. This compound has shown promising antitumor activity, making it a significant candidate for further preclinical development in cancer therapeutics. The following sections will delve into its biological activity, pharmacokinetics, and selectivity, supported by data tables and research findings.
This compound features a unique chemical structure that incorporates a NH-pyrazole group into a 9H-pyrimido[4,5-b]indole core. This modification enhances its binding affinity to the BRD4 BD1 protein, with inhibition constants (Ki) below 1 nM. The mechanism of action involves the selective inhibition of BET proteins, which play crucial roles in transcriptional regulation associated with oncogenesis.
Key Structural Features
- Core Structure : 9H-pyrimido[4,5-b]indole
- Functional Group : NH-pyrazole
- Target Protein : BRD4 BD1
- Binding Affinity : Ki < 1 nM
Antitumor Efficacy
This compound has demonstrated significant antitumor effects in various cancer models. Notably, it exhibits potent cell growth inhibition in triple-negative breast cancer (TNBC) and acute leukemia cell lines.
In Vitro Activity
Cell Line | IC50 (nM) |
---|---|
MOLM-13 (Acute Leukemia) | 10.3 |
MDA-MB-231 (Breast Cancer) | 55.1 |
In Vivo Activity
In xenograft models using mice, this compound exhibited substantial antitumor activity:
- Model : MDA-MB-231 xenograft
- Dosage : 25 mg/kg administered orally
- Outcome : Significant tumor reduction observed.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and bioavailability:
Parameter | Value |
---|---|
Maximum Concentration (Cmax) | 6.4 µM |
Area Under Curve (AUC) | 32.2 µM·hr |
Oral Bioavailability (F%) | 71.3% |
Aqueous Solubility at pH 7.4 | 19.5 µM |
These results suggest that this compound is well-absorbed when administered orally, which is crucial for its potential therapeutic use.
Selectivity Profile
This compound exhibits high selectivity for BET bromodomains compared to other bromodomain-containing proteins and kinases:
- Selectivity Ratio : >50-fold over non-BET bromodomains.
- Kinase Inhibition : IC50 against PLK4 is 3.9 µM; no significant inhibition against other kinases at concentrations up to 3 µM.
This selectivity is essential for minimizing off-target effects and enhancing therapeutic efficacy.
Case Studies and Research Findings
Several studies have evaluated this compound's biological activity in preclinical settings:
- Study on Triple-Negative Breast Cancer :
- Acute Leukemia Models :
- Mechanistic Insights :
特性
IUPAC Name |
N-(5-cyclopropyl-2-methylpyrazol-3-yl)-7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methoxy-2-methyl-9H-pyrimido[4,5-b]indol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O2/c1-11-21(12(2)33-30-11)16-8-18-15(9-19(16)32-5)22-23(27-18)25-13(3)26-24(22)28-20-10-17(14-6-7-14)29-31(20)4/h8-10,14H,6-7H2,1-5H3,(H2,25,26,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYPVUCBRQNICX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)NC4=C3C(=NC(=N4)C)NC5=CC(=NN5C)C6CC6)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。